N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Overview
Description
N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a triazole ring, and a piperidine moiety
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Moiety: This step involves the reaction of the triazole intermediate with a piperidine derivative.
Attachment of the Chlorophenyl Group: This can be done through a substitution reaction, where the chlorophenyl group is introduced to the triazole-piperidine intermediate.
Final Assembly: The final step involves the coupling of the assembled intermediate with an acetamide derivative to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-(1,2,4-triazol-3-ylthio)acetamide: Lacks the piperidine and phenylsulfonyl groups.
N-(4-chlorophenyl)-2-(4-ethyl-1,2,4-triazol-3-ylthio)acetamide: Lacks the piperidine group.
N-(4-chlorophenyl)-2-(4-ethyl-5-phenyl-1,2,4-triazol-3-ylthio)acetamide: Lacks the piperidine and phenylsulfonyl groups.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in the other compounds.
Properties
IUPAC Name |
2-[[5-[1-(benzenesulfonyl)piperidin-3-yl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S2/c1-2-29-22(17-7-6-14-28(15-17)34(31,32)20-8-4-3-5-9-20)26-27-23(29)33-16-21(30)25-19-12-10-18(24)11-13-19/h3-5,8-13,17H,2,6-7,14-16H2,1H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWYEMKNIRSSOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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